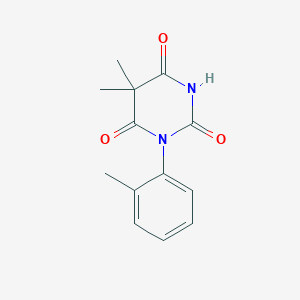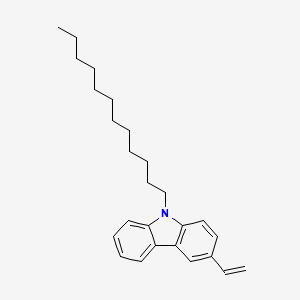
9-Dodecyl-3-ethenyl-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Dodecyl-3-ethenyl-9H-carbazole is a derivative of carbazole, a nitrogen-containing heterocyclic compound. Carbazole and its derivatives are known for their versatile applications in various fields due to their unique chemical properties, including high thermal stability, excellent photoconductivity, and good charge transport abilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Dodecyl-3-ethenyl-9H-carbazole typically involves the alkylation of carbazole with dodecyl bromide followed by a vinylation reaction. The alkylation process is usually carried out in the presence of a strong base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The vinylation can be achieved using a palladium-catalyzed Heck reaction, where the alkylated carbazole is reacted with vinyl halides in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
9-Dodecyl-3-ethenyl-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens, sulfonyl chlorides, or nitrating agents.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-Dodecyl-3-ethyl-9H-carbazole.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
9-Dodecyl-3-ethenyl-9H-carbazole has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 9-Dodecyl-3-ethenyl-9H-carbazole involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, potentially leading to the modulation of signaling pathways and cellular processes. For example, carbazole derivatives have been shown to activate the p53 signaling pathway, leading to increased apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the activation of the p53 pathway.
Poly(9-dodecyl carbazole): Used in optoelectronic applications due to its excellent charge transport properties.
Uniqueness
9-Dodecyl-3-ethenyl-9H-carbazole is unique due to its combination of a long alkyl chain and a vinyl group, which imparts distinct chemical and physical properties. This makes it particularly suitable for applications in organic electronics and materials science .
Propiedades
Número CAS |
478916-02-8 |
|---|---|
Fórmula molecular |
C26H35N |
Peso molecular |
361.6 g/mol |
Nombre IUPAC |
9-dodecyl-3-ethenylcarbazole |
InChI |
InChI=1S/C26H35N/c1-3-5-6-7-8-9-10-11-12-15-20-27-25-17-14-13-16-23(25)24-21-22(4-2)18-19-26(24)27/h4,13-14,16-19,21H,2-3,5-12,15,20H2,1H3 |
Clave InChI |
SJMHEBOVWDMGHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCN1C2=C(C=C(C=C2)C=C)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


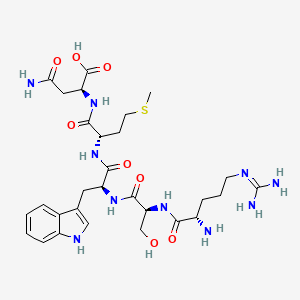
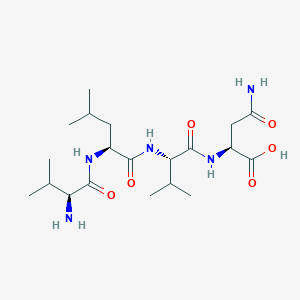
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
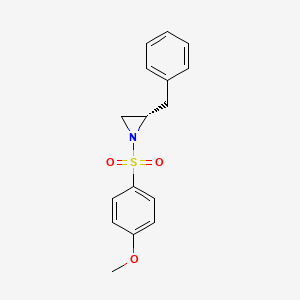
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
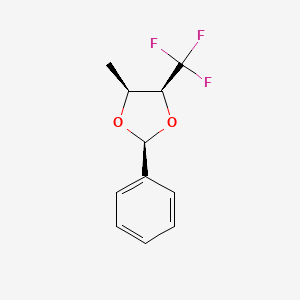
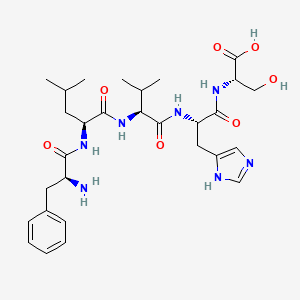
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
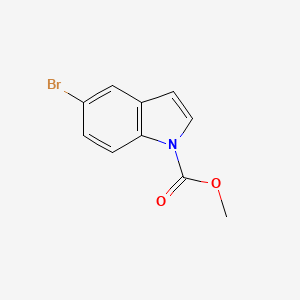
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
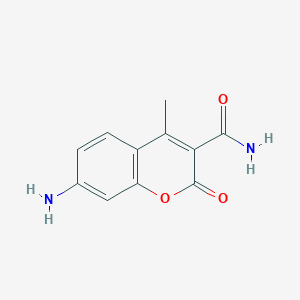
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
